5-(3,4-dimethoxyphenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
Evolution of Pyrrolo[3,4-d]Triazole Derivatives in Medicinal Chemistry
Pyrrolo[3,4-d]triazole derivatives have emerged as critical scaffolds in drug discovery due to their structural versatility and capacity to engage diverse biological targets. The triazole ring, a five-membered heterocycle with three nitrogen atoms, contributes to hydrogen bonding and dipole interactions, enhancing binding affinity to enzymes and receptors. Recent work by Almasirad et al. demonstrated that 1,2,3-triazole derivatives exhibit analgesic activity by modulating nociceptive pathways, with inhibition rates exceeding 79% in late-phase inflammation models.
The pyrrolo[3,4-d] component, a fused bicyclic system, introduces conformational rigidity, which improves metabolic stability. For instance, Ramprasad et al. synthesized pyrrolo[2,3-d]pyrimidine-1,2,3-triazole hybrids showing nanomolar-level antitubercular activity against Mycobacterium tuberculosis. Molecular docking studies revealed that the planar structure of these compounds facilitates intercalation into bacterial DNA, disrupting replication. These advancements underscore the scaffold’s adaptability in addressing antimicrobial resistance.
1,2,4-Oxadiazole Scaffolds as Pharmacophoric Elements
The 1,2,4-oxadiazole ring, characterized by a five-membered structure with two nitrogen and one oxygen atom, serves as a bioisostere for ester and amide groups, offering improved metabolic stability. Its electron-deficient nature enables π-π stacking interactions with aromatic residues in enzyme active sites. A 2021 review highlighted oxadiazole-containing compounds as potent inhibitors of tubulin polymerization, with IC50 values ranging from 1.9 to 8.2 μM. For example, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazoles exhibited G2/M phase arrest in cancer cells by binding to the colchicine site of tubulin.
The oxadiazole’s role extends to antimicrobial applications. Sarigol et al. reported thiazolo[3,2-b]-1,2,4-triazole-6(5H)-ones with dual analgesic and anti-inflammatory activity, attributed to cyclooxygenase-2 (COX-2) inhibition. This scaffold’s versatility is further evidenced by its incorporation into hybrid structures, such as dihydropyrrolo[3,4-d]triazole-oxadiazoles, which showed sub-micromolar anti-protozoal activity against Leishmania and Trypanosoma species.
Significance of 3,4-Dimethoxyphenyl Substituents in Bioactive Molecules
The 3,4-dimethoxyphenyl group is a privileged substituent in medicinal chemistry, known to enhance solubility and target engagement. Methoxy groups participate in hydrophobic interactions and hydrogen bonding, as observed in tubulin inhibitors where methoxy-substituted analogs demonstrated 10-fold higher potency than non-substituted counterparts. In the context of adenosine receptor antagonists, Tariq et al. found that 3,4-dimethoxy substitution on aryl rings improved affinity for A3 receptors by forming van der Waals contacts with transmembrane helices.
Additionally, the electron-donating nature of methoxy groups stabilizes charge-transfer complexes in DNA-intercalating agents. Raju et al. observed that 3,4-dimethoxyphenyl-containing pyrrolo[3,4-d]triazoles exhibited MIC values of 0.78 μg/mL against Mycobacterium tuberculosis, outperforming first-line drugs like isoniazid. This substituent’s ability to modulate electronic and steric properties makes it indispensable in optimizing pharmacokinetic profiles.
Historical Development of Hybrid Heterocyclic Structures
Hybrid heterocycles, combining two or more pharmacophores, represent a paradigm shift in drug design. Early examples include atorvastatin, a pyrrole-statin hybrid for cardiovascular disease. Modern approaches fuse triazoles with oxadiazoles to exploit complementary mechanisms. For instance, Zhang et al. synthesized pyrimidine-triazole hybrids that inhibited NF-κB and MAPK pathways, reducing inflammation by 49.26%.
The dihydropyrrolo[3,4-d]triazole-4,6-dione core in the target compound builds on this legacy. By integrating a 1,2,4-oxadiazole-linked dimethoxyphenyl group, the hybrid gains dual functionality: tubulin binding via the oxadiazole and DNA interaction through the triazole. Molecular dynamics simulations of analogous compounds revealed that such hybrids adopt stable binding poses in hydrophobic pockets, with binding energies exceeding −9.5 kcal/mol.
Research Objectives and Scientific Rationale
This article aims to elucidate the structural and functional attributes of 5-(3,4-dimethoxyphenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-pyrrolo[3,4-d]triazole-4,6-dione, focusing on its heterocyclic framework’s contributions to bioactivity. By analyzing trends in pyrrolo-triazole and oxadiazole pharmacology, we contextualize the compound’s design within broader medicinal chemistry strategies. The exclusion of safety and dosage data aligns with the objective to prioritize mechanistic and structural insights, providing a foundation for future in vitro and in vivo studies.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O7/c1-32-14-7-5-12(9-16(14)34-3)21-24-18(36-26-21)11-28-20-19(25-27-28)22(30)29(23(20)31)13-6-8-15(33-2)17(10-13)35-4/h5-10,19-20H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXUKZTWKJJPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)OC)OC)N=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-dimethoxyphenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H22N6O4
- Molecular Weight : 446.46 g/mol
- SMILES Notation : A string representation of the compound's structure.
Research indicates that compounds containing oxadiazole and triazole moieties exhibit various biological activities including anti-cancer and anti-inflammatory effects. The mechanism of action is often linked to their ability to interact with specific biological targets such as enzymes and receptors involved in cell proliferation and inflammatory pathways.
1. Anticancer Activity
Several studies have reported the anticancer properties of oxadiazole derivatives. For instance:
- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer). The IC50 values were noted to be significantly lower than those of standard chemotherapeutics like doxorubicin in some cases .
2. Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity. Studies have shown that similar oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
3. Antimicrobial Activity
Some derivatives of the oxadiazole scaffold have been reported to possess antimicrobial properties against various bacterial strains. This suggests that modifications to the compound could yield new candidates for antimicrobial drug development .
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives revealed that compounds with similar structural motifs to our target exhibited significant anticancer activity through apoptosis induction in cancer cells. The study highlighted the importance of substituent variations on the phenyl ring in modulating activity levels .
Case Study 2: Structure-Activity Relationship
A detailed analysis of structure-activity relationships (SAR) indicated that the presence of the oxadiazole ring was crucial for maintaining high cytotoxicity against cancer cells. Modifications at different positions on the ring system were systematically evaluated to optimize biological activity .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The incorporation of the 1,2,4-oxadiazol-5-yl group in the compound is particularly noteworthy due to its established effectiveness against various bacterial strains. For instance, derivatives of oxadiazoles have been reported to show activity against Mycobacterium tuberculosis and other pathogenic bacteria .
Anticancer Properties
The triazole and oxadiazole derivatives are known for their anticancer activities. Studies indicate that compounds similar to 5-(3,4-dimethoxyphenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The structural features of this compound may enhance its interaction with biological targets involved in cancer progression.
Antioxidant Activity
The antioxidant potential of compounds with similar structures has been explored extensively. The presence of methoxy groups in the phenyl rings contributes to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .
Polymer Chemistry
The unique structural characteristics of this compound allow for its use in creating novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of triazole and oxadiazole units into polymer backbones can lead to materials with improved resistance to heat and chemical degradation .
Dyes and Pigments
Compounds featuring oxadiazoles are also used as dyes due to their vibrant colors and stability under light exposure. The incorporation of dimethoxyphenyl groups can enhance the solubility and color intensity of these dyes in various solvents .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of 1,2,4-oxadiazoles and evaluated their antimicrobial and anticancer activities. The results showed that specific substitutions on the oxadiazole ring significantly enhanced biological activity compared to unsubstituted analogs. This suggests that similar modifications could be beneficial for enhancing the efficacy of the compound .
Case Study 2: Development of Antioxidant Materials
Research focused on synthesizing new antioxidant compounds derived from 2-methyl-6-(4-aminophenyl)-pyridazinones demonstrated that introducing oxadiazole units improved antioxidant capacity significantly. This highlights the potential for developing new antioxidant agents based on the structure of 5-(3,4-dimethoxyphenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione for applications in food preservation and pharmaceutical formulations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo-Triazole-Dione Derivatives
5-(3,4-Difluorophenyl)-1-(4-methoxybenzyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione ()
- Structural Differences :
- Replaces dimethoxyphenyl with 3,4-difluorophenyl and 4-methoxybenzyl groups.
- Fluorine atoms increase electronegativity and metabolic stability compared to methoxy groups.
- The methoxybenzyl group may confer selectivity toward cytochrome P450 enzymes.
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-pyrrolo[3,4-d]isoxazole-4,6-dione ()
- Structural Differences: Replaces triazole with isoxazole, altering electronic properties. Substituents include chlorophenyl, dimethylaminophenyl, and methylphenyl, introducing steric bulk.
- Implications :
Oxadiazole-Containing Compounds
5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles ()
- Structural Differences: Features a pyrimidinone fused to oxadiazole, unlike the triazole-dione core in the target compound. Synthesized via three-component cycloaddition, highlighting divergent synthetic pathways.
- The absence of dimethoxyphenyl groups may limit interactions with aryl hydrocarbon receptors.
Substituent-Driven Comparisons
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazoles ()
- Structural Differences :
- Combines pyrazole and triazole-thiadiazole systems instead of pyrrolo-triazole-dione.
- Methoxyphenyl groups are retained but in a different spatial arrangement.
- Implications: Thiadiazole’s sulfur atom may confer antioxidant or metal-chelating properties absent in the target compound . Docking studies suggest higher affinity for fungal lanosterol demethylase (3LD6) due to thiadiazole’s planar geometry.
Data Tables
Table 1: Key Structural and Electronic Comparisons
*LogP values estimated via computational modeling.
Critical Analysis
- Synthetic Complexity : The oxadiazole linkage requires precise cyclization conditions (as in ), contrasting with simpler triazole-thiadiazole formations ().
- Pharmacological Potential: The target compound’s balance of lipophilicity (LogP ~3.8) and moderate solubility aligns with oral bioavailability benchmarks, though it lags behind thiadiazole derivatives in antifungal potency .
Q & A
Basic: What are the optimal synthetic routes for preparing pyrrolo-triazole-dione derivatives with 3,4-dimethoxyphenyl substituents?
Methodological Answer:
The synthesis involves multi-step heterocyclic assembly. Key steps include:
- Step 1: Condensation of 3,4-dimethoxyphenyl-acetyl derivatives with hydrazine hydrate to form pyrazole intermediates under reflux in toluene (NaH as base) .
- Step 2: Cyclocondensation with 1,2,4-triazole precursors using phosphoryl chloride to introduce the oxadiazole moiety .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol) to achieve >95% purity .
Critical Parameters: Strict stoichiometric control (1:1.2 molar ratio for hydrazine reactions) and inert atmosphere (N₂) to prevent oxidation of methoxy groups .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR: Identify methoxy protons (δ 3.8–3.9 ppm) and triazole/oxadiazole ring protons (δ 8.1–8.3 ppm). Cross-validate with DEPT-135 for quaternary carbons .
- IR Spectroscopy: Confirm C=O stretches (1690–1710 cm⁻¹) and N–H bonds (3200–3300 cm⁻¹) .
- HPLC-MS: Monitor purity (>98%) and molecular ion peaks (e.g., [M+H⁺] at m/z 567.2) using C18 columns (acetonitrile/water + 0.1% formic acid) .
Advanced: What computational strategies are recommended for predicting bioactivity against fungal targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with Candida albicans 14-α-demethylase (PDB: 3LD6). Prioritize binding affinity (ΔG < −8 kcal/mol) and hydrogen bonding with heme cofactors .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess conformational changes in the active site .
- QSAR Models: Train models with descriptors like LogP, polar surface area, and H-bond acceptors to predict MIC90 values .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., broth microdilution, 48-hour incubation at 37°C) .
- Structural Variability Analysis: Compare substituent effects (e.g., methoxy vs. nitro groups) using ANOVA to isolate activity drivers .
- Meta-Analysis: Apply random-effects models to aggregate data from ≥5 independent studies, adjusting for publication bias .
Advanced: What are best practices for designing analogs to improve pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement: Substitute methoxy groups with trifluoromethoxy (improves metabolic stability) or sulfonamide (enhances solubility) .
- In Silico ADMET: Use SwissADME to predict BBB permeability (TPSA < 90 Ų) and CYP450 inhibition (probability < 0.3) .
- In Vitro Hepatocyte Assays: Measure t½ in human microsomes (>60 minutes target) and plasma protein binding (PPB < 90%) .
Advanced: How can AI and COMSOL Multiphysics enhance reaction optimization?
Methodological Answer:
- AI-Driven DoE (Design of Experiments): Train neural networks on historical reaction data (e.g., temperature, catalyst loading) to predict optimal yields .
- COMSOL Multiphysics: Model heat/mass transfer in flow reactors to minimize byproducts (e.g., dimerization < 5%) .
- Real-Time Feedback: Integrate PAT (Process Analytical Technology) tools with AI for dynamic adjustment of flow rates and pH .
Basic: What purification techniques are effective for removing byproducts?
Methodological Answer:
- Byproduct Identification: Use LC-MS to detect dimers (e.g., m/z 1134.4) or de-methoxy derivatives .
- Purification:
Advanced: What in vitro assays are suitable for preliminary antifungal evaluation?
Methodological Answer:
- Enzyme Inhibition: Measure IC50 against recombinant 14-α-demethylase (CYP51) using lanosterol-to-ergosterol conversion assays (UV-Vis at 240 nm) .
- Time-Kill Curves: Assess fungicidal activity (≥3-log10 CFU reduction) against Aspergillus fumigatus over 24–72 hours .
- Resistance Profiling: Screen against azole-resistant strains (e.g., C. glabrata ATCC 2001) with fluconazole as control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
